3,4-Dimethoxy-5-hydroxybenzaldehyde
Overview
Description
3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-Hydroxyveratraldehyde, is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and one hydroxyl group on the benzene ring.
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in the synthesis of aryl benzothiazole derivatives , which have shown antitumor activities .
Mode of Action
Its role as an intermediate in the synthesis of aryl benzothiazole derivatives suggests that it may interact with biological targets through these derivatives .
Result of Action
As an intermediate in the synthesis of aryl benzothiazole derivatives, it may contribute to the antitumor activities of these derivatives .
Biochemical Analysis
. . .
Biochemical Properties
It is known that similar compounds, such as syringaldehyde, have antioxidant and anti-inflammatory activities
Cellular Effects
Syringaldehyde, a similar compound, has been found to inhibit cyclo-oxygenase 2 (COX-2) in mouse macrophage cell lines . This suggests that 3,4-Dimethoxy-5-hydroxybenzaldehyde may also have anti-inflammatory effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxy-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in a suitable solvent like acetone or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-5-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: 3,4-Dimethoxy-5-hydroxybenzoic acid.
Reduction: 3,4-Dimethoxy-5-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethoxy-5-hydroxybenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Lacks the hydroxyl group present in 3,4-Dimethoxy-5-hydroxybenzaldehyde.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a single methoxy group and a hydroxyl group.
3,4-Dihydroxybenzaldehyde: Contains two hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-hydroxy-4,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTWXMZECWWPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183978 | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29865-90-5 | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key step in the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde?
A1: A crucial step in synthesizing this compound involves the copper-catalyzed hydrolysis of 5-bromovanillin. This reaction yields 4,5-dihydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of the target compound. This synthesis route, starting from vanillin and involving a three-step process, is highlighted as a convenient method for obtaining this compound [].
Q2: Are there alternative synthesis routes available for this compound?
A2: While the provided abstracts focus on a specific synthesis method [], the existence of alternative routes cannot be ruled out. Further research in chemical literature would be necessary to explore other potential synthesis pathways for this compound.
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